

Amrubicin Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Amrubicin Hydrochloride	
Cat. No.:	B1662130	Get Quote

Executive Summary: **Amrubicin Hydrochloride** is a third-generation, wholly synthetic 9-aminoanthracycline that functions as a potent topoisomerase II inhibitor. It is a prodrug that is metabolized to the more active amrubicinol. Primarily utilized in the treatment of lung cancer, particularly small-cell lung cancer (SCLC), amrubicin has demonstrated significant antitumor activity. Its mechanism of action involves the stabilization of the DNA-topoisomerase II complex, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. A key characteristic of amrubicin is its reduced cardiotoxicity compared to earlier anthracyclines like doxorubicin. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Amrubicin hydrochloride is the hydrochloride salt of amrubicin.[1] It is a complex molecule with a tetracyclic quinone structure characteristic of anthracyclines.[2]

Chemical structure of Amrubicin Hydrochloride

Caption: Chemical Structure of **Amrubicin Hydrochloride**.

The key physicochemical properties of Amrubicin and its hydrochloride salt are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	(7S,9S)-9-acetyl-9-amino-7- {[(2S,4S,5R)-4,5- dihydroxyoxan-2-yl]oxy}-6,11- dihydroxy-8,10-dihydro-7H- tetracene-5,12- dione;hydrochloride	[1]
Synonyms	SM-5887, Calsed	[1][3]
CAS Number	110311-30-3	[1]
Molecular Formula	C25H26CINO9	[3]
Molecular Weight	519.93 g/mol	[3]
Solubility	Soluble in DMSO, not soluble in water.	[3][4]
Melting Point (Amrubicin free base)	172-174 °C	[4]
LogP (Amrubicin free base)	2.64	[4]

Pharmacology Mechanism of Action

Amrubicin is a potent antineoplastic agent whose primary cellular target is DNA topoisomerase II.[5] Unlike earlier anthracyclines, which have multiple molecular effects, the cytotoxic activity of amrubicin and its active metabolite, amrubicinol, is mainly attributed to the inhibition of topoisomerase II.[4]

The mechanism involves several key steps:

- Intercalation: Amrubicin intercalates into DNA, although with a lower affinity compared to doxorubicin.[6] This interaction is thought to influence its intracellular distribution.[4]
- Topoisomerase II Inhibition: The primary mechanism is the stabilization of the covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex".[5]



[7]

- DNA Damage: By trapping this intermediate, amrubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5]
- Cellular Response: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and initiates the apoptotic cascade, leading to programmed cell death.[7]

Amrubicin is a prodrug, converted by carbonyl reductase enzymes to its C-13 alcohol metabolite, amrubicinol.[8] Amrubicinol is significantly more active, with a cytotoxic potency 5 to 100 times greater than the parent compound.[2][8]

Pharmacokinetics

The pharmacokinetic profile of amrubicin is characterized by its conversion to the active metabolite amrubicinol and a relatively low total clearance.[9]

Parameter	Value (at 45 mg/m² dose)	Reference(s)
Amrubicin AUC (0-72h)	13,490 ng·h/mL	[2]
Amrubicinol AUC (0-72h)	2,585 ng·h/mL	[2]
Apparent Total Clearance (CLapp) of Amrubicin	15.4 L/h	[2]
AUC Ratio (Amrubicinol/Amrubicin)	15.1 ± 4.6%	[2]

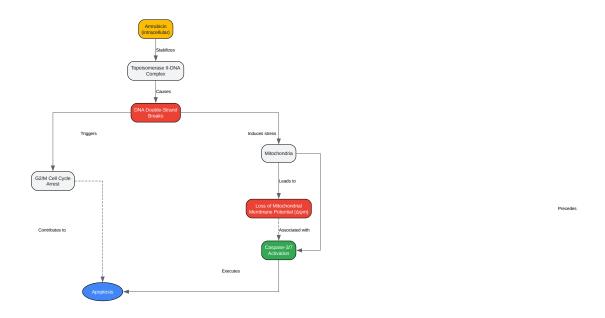
Peak plasma concentrations of amrubicin occur immediately after intravenous administration. [10] While plasma concentrations of amrubicinol are lower than those of amrubicin, amrubicinol concentrations are notably higher in red blood cells.[9] The AUCs of both amrubicin and amrubicinol have been correlated with the severity of hematological toxicities, suggesting that pharmacokinetic monitoring could aid in dose optimization.[2][10]

Signaling Pathway of Amrubicin-Induced Apoptosis

Amrubicin-induced DNA damage initiates a signaling cascade that culminates in apoptosis. This process involves the activation of key effector caspases and changes in mitochondrial



membrane potential.



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Caption: Signaling pathway of Amrubicin-induced apoptosis.

Studies have shown that amrubicin and amrubicinol induce apoptosis in human tumor cells, which is mediated by the activation of caspase-3 and caspase-7.[7] This activation occurs before a detectable loss of the mitochondrial membrane potential, indicating that caspase activation is a key initiating event in the apoptotic pathway triggered by these compounds.[7]

Preclinical and Clinical Efficacy

Amrubicin has been evaluated in various cancer cell lines and clinical trials, showing notable activity against lung cancer.

In Vitro Cytotoxicity



Cell Line	Cancer Type	IC₅₀ (μg/mL)	Reference(s)
LX-1	Human Small Cell Lung Cancer	1.1 ± 0.2	[11]
A549	Human Lung Adenocarcinoma	2.4 ± 0.8	[11]
A431	Human Epidermoid Carcinoma	0.61 ± 0.10	[11]
BT-474	Human Breast Carcinoma	3.0 ± 0.3	[11]
U937	Human Leukemia	5.6 μM (IC50)	[11]

Clinical Efficacy in Relapsed SCLC

A key multicenter phase II study evaluated amrubicin in patients with refractory or relapsed SCLC. The results demonstrated significant activity in both patient populations.

Parameter	Refractory Relapse (n=16)	Sensitive Relapse (n=44)	Reference(s)
Overall Response Rate	50% (95% CI, 25% to 75%)	52% (95% CI, 37% to 68%)	[12][13]
Progression-Free Survival	2.6 months	4.2 months	[12][13]
Overall Survival	10.3 months	11.6 months	[12][13]
1-Year Survival Rate	40%	46%	[12][13]

Safety and Toxicology

The primary dose-limiting toxicity of amrubicin is myelosuppression, with neutropenia being the most common severe adverse event.[9] Non-hematologic toxicities are generally mild.[12][13] A significant advantage of amrubicin is its reduced cardiotoxicity compared to conventional anthracyclines.[3]



Adverse Event	Grade 3/4 Incidence (%)	Reference(s)
Neutropenia	83%	[12][13]
Anemia	33%	[12][13]
Thrombocytopenia	20%	[12][13]
Febrile Neutropenia	5%	[12][13]

Key Experimental Methodologies In Vitro Cytotoxicity Assay

Objective: To determine the concentration of Amrubicin that inhibits cell growth by 50% (IC₅₀).

Methodology:

- Cell Plating: Cancer cell lines (e.g., A549, LX-1) are seeded in 96-well microplates and allowed to adhere for 24 hours.
- Compound Treatment: Cells are treated with serial dilutions of amrubicin. Control wells receive the vehicle (e.g., DMSO) only.
- Incubation: Plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.
- Viability Assessment: The number of viable cells is determined using a colorimetric assay such as WST-1 or AlamarBlue. These assays measure the metabolic activity of living cells.
- Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.[11]

Pharmacokinetic Analysis in Patients

Objective: To characterize the pharmacokinetic profile of amrubicin and its metabolite amrubicinol in cancer patients.

Methodology:



- Drug Administration: Amrubicin is administered to patients, typically as a bolus intravenous injection (e.g., 30 to 45 mg/m²) for three consecutive days.[10]
- Sample Collection: Blood samples are collected at multiple time points over a 72-hour period following the first administration.[10]
- Sample Processing: Plasma is separated from the blood samples and stored at -80°C until analysis.[10]
- Quantification: The concentrations of amrubicin and amrubicinol in the plasma samples are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[2]
 [14]
- Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using pharmacokinetic software to determine parameters such as AUC, clearance, and half-life. A three-compartment model for amrubicin and a one-compartment model for amrubicinol have been used to characterize their profiles.[14]

Phase II Clinical Trial for Relapsed SCLC

Objective: To evaluate the efficacy and safety of amrubicin in patients with refractory or relapsed SCLC.

Methodology:

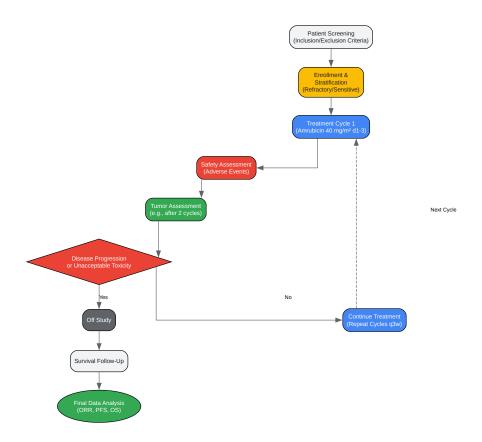
- Patient Selection: Eligible patients are those with measurable SCLC who have been previously treated with at least one platinum-based chemotherapy regimen and have a good performance status (e.g., ECOG 0-2). Patients are often stratified into "refractory" (relapse <60 days after first-line therapy) and "sensitive" (relapse ≥60 days after) groups.[12][13]
- Treatment Regimen: Amrubicin is administered as a 5-minute intravenous injection at a dose
 of 40 mg/m² for 3 consecutive days. This cycle is repeated every 3 weeks.[12][13]
- Efficacy Assessment: Tumor response is evaluated based on RECIST criteria (Response Evaluation Criteria in Solid Tumors). The primary endpoint is typically the Overall Response Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall Survival (OS).[12][13]



 Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase II clinical trial of Amrubicin.



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Caption: Workflow of a Phase II Clinical Trial for Amrubicin.

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References

- 1. Amrubicin Hydrochloride | C25H26ClNO9 | CID 114897 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Amrubicin | C25H25NO9 | CID 3035016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical significance of topoisomerase-II expression in patients with advanced non-small cell lung cancer treated with amrubicin PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic study on amrubicin and amrubicinol in Japanese patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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